N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a central acetamide backbone. The acetamide group is substituted with a 4-iodophenyl ring and a 6-phenyl-1,2,4-triazin-3-yl moiety via a sulfanyl (–S–) linker.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN4OS/c18-13-6-8-14(9-7-13)20-16(23)11-24-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFUJRGYGBBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amidines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Thioether Formation: The thioether linkage is formed by reacting a suitable thiol with a halogenated precursor.
Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine and triazine moieties could play a role in these interactions by providing specific binding sites or reactive groups.
Comparison with Similar Compounds
Physicochemical and Structural Insights
- Hydrogen Bonding : Triazine’s nitrogen-rich structure may form stronger hydrogen bonds compared to triazoles or oxadiazoles, as seen in pyrimidine-based analogs () with N–H⋯N interactions .
- Crystal Packing : Analogous compounds (e.g., ) exhibit dimerization via N–H⋯N hydrogen bonds, a feature that could stabilize the target compound’s solid-state structure .
Biological Activity
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHNS
- Molecular Weight : 302.37 g/mol
- Key Functional Groups :
- Iodine substituent enhancing lipophilicity.
- Thioacetamide moiety contributing to biological activity.
The presence of the 1,2,4-triazine ring is crucial for its pharmacological properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
The primary mechanism of action for this compound involves:
- COX-2 Inhibition : The compound selectively inhibits COX-2, leading to reduced prostaglandin synthesis. This action is beneficial in managing inflammation and pain.
- Cell Cycle Modulation : Preliminary studies suggest that the compound may influence cell cycle progression and apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .
Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces inflammatory markers in various cell lines. For instance:
| Study | Model | Concentration | Effect |
|---|---|---|---|
| RAW 264.7 macrophages | 10 µM | Decreased IL-6 and TNF-alpha production | |
| Human chondrocytes | 5 µM | Reduced COX-2 expression |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT116 (colon cancer) | 15 | Induction of apoptosis via caspase activation | |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
Case Studies
Case Study 1: COX-2 Inhibition
In a study focusing on inflammatory bowel disease models, this compound demonstrated a significant reduction in disease severity compared to controls. The findings highlighted its potential as a therapeutic agent for chronic inflammatory conditions.
Case Study 2: Antitumor Efficacy
Another investigation assessed the compound's efficacy against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The study suggested that the compound could serve as a lead molecule for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
